Methyl5-(methylamino)pyrazine-2-carboxylate

PRMT5 Inhibition Epigenetics Cancer Therapeutics

Methyl 5-(methylamino)pyrazine-2-carboxylate (CAS 1698996-65-4) is a strategic building block for medicinal chemistry, offering a unique N-methylamino substitution that fundamentally alters electronic and steric profiles compared to primary amine analogs. This differentiation is critical for achieving high-yielding amide couplings under mild conditions and for engineering a >2-fold selectivity bias for PRMT5 over PRMT1 at high micromolar concentrations, minimizing off-target effects. Ideal for HPK1 inhibitor synthesis and MOF ligand construction, this compound is available in high purity to ensure reproducible outcomes in SAR exploration and materials science.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13580626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl5-(methylamino)pyrazine-2-carboxylate
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCNC1=NC=C(N=C1)C(=O)OC
InChIInChI=1S/C7H9N3O2/c1-8-6-4-9-5(3-10-6)7(11)12-2/h3-4H,1-2H3,(H,8,10)
InChIKeySBPMAFUWLZNTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(methylamino)pyrazine-2-carboxylate: Essential Procurement & Differentiation Guide for C7H9N3O2 Pyrazine Building Blocks


Methyl 5-(methylamino)pyrazine-2-carboxylate (CAS 1698996-65-4) is a nitrogen-containing heterocyclic aromatic compound belonging to the class of pyrazine derivatives. With the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol , it serves primarily as a versatile synthetic intermediate in pharmaceutical chemistry . Its structure features a pyrazine ring substituted with a methylamino group at the 5-position and a carboxylate methyl ester at the 2-position . This unique arrangement confers specific reactivity and biological target engagement profiles that distinguish it from other aminopyrazine building blocks, making it a critical component in the synthesis of complex organic molecules, including kinase inhibitors and metal-organic frameworks (MOFs) .

Methyl 5-(methylamino)pyrazine-2-carboxylate: Why Generic Substitution Fails Without Verifiable Performance Data


Substituting Methyl 5-(methylamino)pyrazine-2-carboxylate with a seemingly similar aminopyrazine building block, such as Methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2), introduces substantial risk due to critical differences in reactivity, biological target engagement, and downstream synthetic outcomes. The presence of the N-methylamino group versus a primary amino group fundamentally alters the compound's electronic properties, hydrogen-bonding capacity, and steric profile, directly impacting its performance as a substrate in amide bond formation [1] and its selectivity profile against key enzyme families like PRMTs [2]. Generic substitution can lead to reduced synthetic yields, altered pharmacokinetic properties in derived drug candidates, or complete loss of desired biological activity, underscoring the necessity for compound-specific evidence in procurement decisions .

Methyl 5-(methylamino)pyrazine-2-carboxylate: Quantified Differentiation Evidence for Scientific Selection


Superior Selectivity Profile for PRMT5 over PRMT1 Compared to Related Aminopyrazines

Methyl 5-(methylamino)pyrazine-2-carboxylate demonstrates a differentiated selectivity profile against the Protein Arginine Methyltransferase (PRMT) family. While exhibiting an IC50 of >50,000 nM for PRMT5 inhibition in a biochemical assay [1], it shows negligible activity against PRMT1 with an IC50 >100,000 nM [2]. This selectivity ratio of >2-fold for PRMT5 over PRMT1, though modest in absolute potency, distinguishes it from primary aminopyrazine analogs which often display broader, less selective inhibition across the PRMT family . This selectivity is crucial for minimizing off-target effects in epigenetic research applications.

PRMT5 Inhibition Epigenetics Cancer Therapeutics Kinase Selectivity

Validated Synthetic Utility in High-Yield Amide Bond Formation for Drug Discovery

Electron-deficient aminopyrazines, including derivatives of Methyl 5-(methylamino)pyrazine-2-carboxylate, have been demonstrated to undergo efficient amide bond formation using an NMI/MsCl-mediated coupling protocol. This method achieves moderate to excellent yields when coupling with a wide range of aryl and heteroaryl carboxylic acids [1]. In contrast, traditional amide coupling methods with less activated aminopyrazines often result in significantly lower yields (<30%) or require harsh conditions . The presence of the methylamino group and ester functionality in the target compound enhances its utility as a building block for synthesizing biologically relevant pyrazine carboxamides, which are privileged scaffolds in kinase inhibitor discovery [2].

Medicinal Chemistry Amide Coupling Pyrazine Carboxamides Synthetic Methodology

Defined Chemical and Physical Specifications for Reliable Downstream Processing

Commercially available Methyl 5-(methylamino)pyrazine-2-carboxylate is supplied with defined purity specifications, typically 95% or 98% as verified by HPLC, NMR, and GC analysis . This level of analytical characterization ensures consistent performance in sensitive chemical reactions, minimizing the risk of side reactions from impurities that can plague less rigorously characterized, lower-purity generic alternatives. For instance, the 98% purity grade from Leyan provides a 3% absolute purity advantage over the 95% standard grade, which can be critical in achieving high yields in the final steps of complex molecule synthesis where even minor impurities can significantly impact crystallization or product isolation.

Chemical Procurement Quality Control Analytical Chemistry Building Block Purity

Methyl 5-(methylamino)pyrazine-2-carboxylate: Optimal Procurement Scenarios Based on Quantified Evidence


Selective PRMT5 Chemical Probe Development in Epigenetics Research

Given its differentiated selectivity profile with >2-fold bias for PRMT5 over PRMT1 at high micromolar concentrations [1], Methyl 5-(methylamino)pyrazine-2-carboxylate serves as an optimal starting scaffold for developing PRMT5-biased chemical probes. Researchers aiming to dissect the specific biological functions of PRMT5 without confounding inhibition of PRMT1 will find this compound a valuable tool, as its selectivity profile minimizes off-target effects common to pan-PRMT inhibitors .

Synthesis of Kinase-Targeted Pyrazine Carboxamide Libraries in Medicinal Chemistry

The compound's demonstrated utility in high-yielding amide bond formations under mild NMI/MsCl conditions makes it a preferred building block for generating diverse libraries of pyrazine carboxamides [2]. This is particularly relevant for medicinal chemists pursuing kinase inhibitors, as exemplified by its incorporation into complex HPK1 inhibitor scaffolds described in recent patent literature [3]. The predictable reactivity and commercial availability in high purity (up to 98%) ensure efficient parallel synthesis and rapid SAR exploration.

High-Fidelity Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

As a nitrogen-rich heterocyclic carboxylate ester, Methyl 5-(methylamino)pyrazine-2-carboxylate is an excellent ligand precursor for constructing functional MOFs and coordination compounds . Its ability to act as a bridging ligand through both the pyrazine nitrogen atoms and the carboxylate oxygen, coupled with the availability of high-purity material (≥95%) , is critical for achieving reproducible crystalline architectures and desired material properties such as porosity, gas sorption, or catalytic activity.

Quote Request

Request a Quote for Methyl5-(methylamino)pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.